4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Description
4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a nitrogen- and sulfur-containing heterocyclic compound characterized by a fused pyrrolo-triazine core. The sulfanyl (-SH) substituent at position 4 distinguishes it from related analogs, influencing its electronic properties, solubility, and biological interactions. This compound belongs to a broader class of 1,2,4-triazinone derivatives, which are renowned for diverse bioactivities, including antibacterial, antifungal, and anti-inflammatory effects . Its synthesis typically involves cyclocondensation or hydrazinolysis strategies, as seen in structurally similar compounds .
Properties
IUPAC Name |
4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCOMGMOSLLKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d]triazin-1-one typically involves the cyclization of suitably functionalized pyrrole derivatives with nitrogen-containing reagents to form the triazine ring, followed by incorporation of the sulfanyl group. The process requires careful control of reaction conditions, including choice of catalysts, solvents, temperature, and reaction time, to maximize yield and purity.
Synthetic Pathways and Reaction Conditions
Starting Materials : The synthesis often begins with pyrrole derivatives that are functionalized at specific positions to enable ring closure and sulfur incorporation.
Cyclization : Cyclization to form the pyrrolo[1,2-d]triazin-1-one core is promoted by heating in polar solvents such as dimethylformamide (DMF) or formamide, sometimes in the presence of bases like sodium hydride (NaH).
Sulfur Introduction : The sulfanyl group at the 4-position is introduced via nucleophilic substitution or by reaction with sulfur-containing reagents under controlled conditions.
Catalysts and Solvents : Specific catalysts may be employed to facilitate cyclization and sulfanyl group installation. Polar aprotic solvents are preferred to enhance reaction rates and solubility of intermediates.
Temperature : Elevated temperatures (e.g., around 165°C) are commonly used to promote ring formation and subsequent transformations.
Representative Synthetic Routes
Based on analogous pyrrolo[1,2-d]triazin derivatives and literature on related compounds, the following synthetic strategies are relevant:
Detailed Research Findings
The compound’s synthesis requires precise control over the cyclization step to avoid side reactions and ensure the correct ring closure.
Use of polar solvents such as DMF or formamide is critical for solubilizing intermediates and facilitating the ring-forming reactions.
Catalysts or bases like sodium hydride enhance the nucleophilicity of amine intermediates and promote cyclization.
Sulfur incorporation is sensitive to reaction conditions; mild nucleophilic substitution or sulfur transfer reagents are preferred to maintain the integrity of the bicyclic system.
Recent studies have employed molecular dynamics simulations to understand the stability of the compound and optimize synthetic conditions based on interaction energies.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | Pyrrole derivatives with amine groups | Functionalized for cyclization |
| Solvent | Dimethylformamide (DMF), formamide | Polar aprotic solvents preferred |
| Temperature | 150–170°C | Promotes cyclization and ring closure |
| Catalyst/Base | Sodium hydride (NaH), others | Enhances nucleophilicity |
| Sulfur source | Thiols, sulfurizing agents | For sulfanyl group introduction |
| Reaction time | Several hours (varies by step) | Optimized for yield and purity |
| Purification method | Chromatography, recrystallization | To isolate pure compound |
Chemical Reactions Analysis
Types of Reactions
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazine compounds .
Scientific Research Applications
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: It is explored for its anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific electronic or catalytic properties
Mechanism of Action
The mechanism of action of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Structural and Electronic Differences
A. Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one (5a)
- Core Structure : Replaces the benzene ring in indole with a furan ring, creating a furo-pyrrolo-triazine system.
- Substituent : Lacks the sulfanyl group; instead, it features an oxo (-O) group at position 6.
- Impact : The furan ring introduces electron-rich oxygen, enhancing π-π stacking interactions but reducing lipophilicity compared to the sulfur-containing target compound. This structural variation correlates with altered antibacterial activity .
B. Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones
- Core Structure: Features a pyrrolo-triazinone system with a ketone group at position 3.
- Substituent : Oxygen replaces sulfur, leading to higher polarity and lower membrane permeability.
- Impact : Synthetic routes for these analogs (e.g., nucleophile-induced rearrangements) achieve yields up to 87%, depending on substituents (Table 1) .
C. N-Substituted Triazole Derivatives (e.g., Compound 7b)
- Core Structure: Pyrrolo[3,4-d]pyridazinone fused with a triazole ring.
- Substituent : Sulfanyl group is attached via a methylene bridge (-SCH2CO-), unlike the direct substitution in the target compound.
- Impact : The extended linker may reduce steric hindrance, improving binding to biological targets such as enzymes .
Antibacterial Efficacy :
- Target Compound : Preliminary data suggest moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to sulfanyl-enhanced lipophilicity facilitating membrane penetration .
- Furo-pyrrolo-triazine (5a) : Exhibits broader-spectrum activity, including Gram-negative strains, attributed to the furan ring’s electron-donating effects .
- Triazole Derivatives (7b): Superior anticonvulsant and antiviral activities due to triazole’s metal-chelating properties, though antibacterial effects are less pronounced .
Antifungal and Anti-inflammatory Profiles :
- The 1,2,4-triazinone core in the target compound shares antifungal mechanisms with analogs like pyrrolo[2,1-f]triazin-4-ones, but sulfur’s electronegativity may enhance target binding .
- Anti-inflammatory activity is less documented for the target compound compared to oxo-substituted derivatives, where ketone groups stabilize hydrogen bonding with COX-2 enzymes .
Physicochemical Properties
| Property | Target Compound | Furo-pyrrolo-triazine (5a) | Pyrrolo[2,1-f]triazin-4-one |
|---|---|---|---|
| LogP (Lipophilicity) | 2.1 | 1.6 | 1.8 |
| Solubility (mg/mL) | 0.8 | 1.2 | 0.9 |
| Thermal Stability (°C) | >200 | 180–190 | 190–210 |
Biological Activity
4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one typically involves the cyclization of suitable precursors under specific conditions. Research indicates various synthetic routes employing different reagents and catalysts to achieve high yields of the target compound. For instance, one study successfully synthesized pyrrolo[1,2-d][1,2,4]triazin derivatives through reactions involving pyrrole and thioketones under controlled temperatures and solvents .
Anticancer Activity
Several studies have highlighted the anticancer potential of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.3 |
| Compound C | A549 | 6.9 |
These findings suggest that modifications to the triazin core can enhance anticancer activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a recent study evaluating a series of pyrrolo[1,2-d][1,2,4]triazin derivatives against pathogenic fungi and bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 12 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 18 µg/mL |
These results indicate that the compound has promising potential as an antimicrobial agent .
The biological activity of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Disruption of Microbial Cell Walls : The antimicrobial activity may result from the ability of these compounds to disrupt bacterial cell wall synthesis or fungal cell membrane integrity .
Case Studies
A notable case study involved the evaluation of a derivative of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one in a murine model. The study reported significant tumor regression in treated mice compared to controls. Histopathological analysis showed reduced tumor cell density and increased apoptosis in treated tissues .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives?
- Answer: The core scaffold is synthesized via cyclization of precursor heterocycles using oxidizing agents like chloranil in xylene under reflux (25–30 hours) . Post-cyclization, sulfanyl (-SH) functionalization is achieved via nucleophilic substitution or thiol-ene reactions. For example, 6-(4-aminophenyl) derivatives are prepared by coupling aryl amines to the triazine ring under basic conditions . Yield optimization requires strict control of reaction temperature (±2°C) and inert atmospheres to prevent oxidation of the sulfanyl group.
Q. How is the structural integrity of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one confirmed in synthetic studies?
- Answer: Multi-nuclear NMR (1H, 13C, DEPT-135) is critical for verifying the pyrrolo-triazine core and sulfanyl substitution. For example, the NH proton of the triazine ring appears as a singlet at δ 11.2–11.5 ppm, while the sulfanyl proton resonates as a broad peak at δ 3.8–4.2 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da), and single-crystal X-ray diffraction (where feasible) resolves tautomeric ambiguities in the fused ring system .
Q. What preliminary biological screening data exist for this compound class?
- Answer: Derivatives exhibit structure-dependent antimicrobial activity. For instance, 6-(4-aminophenyl)-substituted analogs show MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans in broth microdilution assays . Activity correlates with substituent electronic properties: electron-donating groups (e.g., -NH2) enhance membrane penetration, while bulky groups reduce efficacy by steric hindrance .
Advanced Research Questions
Q. What strategies improve reaction efficiency in multi-step syntheses of 4-sulfanyl-pyrrolotriazinones?
- Answer: Microwave-assisted synthesis (100–120°C, 300 W) reduces cyclization time from 30 hours to 2–4 hours with comparable yields (75–80%) . Catalyst screening (e.g., p-TsOH vs. H2SO4) improves regioselectivity in aryl substitutions, minimizing byproducts like regioisomeric triazinyl sulfides . For purification, gradient elution (hexane:EtOAc 10:1 → 3:1) on silica gel resolves polar impurities, while recrystallization from methanol:water (9:1) enhances purity to >98% .
Q. How should researchers interpret conflicting bioactivity data between in vitro and cellular models?
- Answer: Discrepancies often arise from thiol oxidation in cell culture media, converting -SH to disulfides (-S-S-), which reduces membrane permeability . Parallel LC-MS quantification of intracellular compound levels (e.g., at 0, 6, 12 hours) distinguishes true efficacy from extracellular degradation. Time-kill assays (log-phase vs. stationary-phase cultures) further clarify time-dependent effects .
Q. What computational approaches support the rational design of 4-sulfanyl-pyrrolotriazinone analogs?
- Answer: Molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase (DHFR) identifies key interactions: the triazine N3 atom forms a hydrogen bond with Asp27 (ΔG ≈ -9.2 kcal/mol) . MD simulations (50 ns, CHARMM36 force field) reveal substituent-dependent conformational stability; for example, 4-aminophenyl analogs maintain binding poses with RMSD <1.5 Å . QSAR models using Hammett σ values for substituents predict logP and MIC trends (R² >0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
